2-Methylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-5-2-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWOXDYRBDIHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189346 | |

| Record name | 2-Methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3581-87-1 | |

| Record name | 2-Methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3581-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G081N1ERP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylthiazole: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiazole is a heterocyclic organic compound of significant interest across various scientific disciplines, including pharmaceutical sciences, flavor chemistry, and materials science. Its unique structural features and reactivity make it a valuable building block in organic synthesis and a key component in various applications. This technical guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and spectroscopic characterization of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, nutty, and green aroma.[1][2] Its core physicochemical properties are summarized in the tables below for easy reference and comparison.

Identification

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-methyl-1,3-thiazole | [3] |

| CAS Number | 3581-87-1 | [3] |

| Chemical Formula | C₄H₅NS | [3] |

| SMILES | CC1=NC=CS1 | [3] |

| InChI | InChI=1S/C4H5NS/c1-4-5-2-3-6-4/h2-3H,1H3 | [3] |

| Molecular Weight | 99.15 g/mol | [3] |

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.11 g/cm³ at 25 °C | [4] |

| Boiling Point | 128-129 °C | [1][5] |

| Melting Point | -24 °C | [5] |

| Flash Point | 29 °C | [4] |

| Refractive Index | 1.5190-1.5230 at 20 °C | [4] |

| Solubility | Miscible with water and alcohol | [1] |

| Vapor Pressure | 12.9 mmHg at 25 °C (estimated) | [2] |

Chemical Structure

This compound is an aromatic heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms at positions 1 and 3, respectively. A methyl group is substituted at the C2 position.

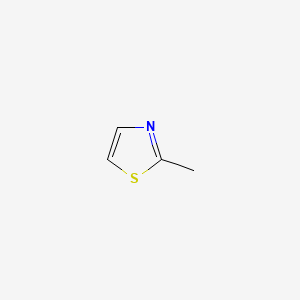

Figure 1: 2D structure of this compound.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Hantzsch thiazole (B1198619) synthesis.[6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, chloroacetone (B47974) and thioacetamide (B46855) are the typical starting materials.

Hantzsch Thiazole Synthesis: Experimental Protocol

This protocol is a generalized procedure based on the well-established Hantzsch synthesis for thiazole derivatives.[3][7]

Materials:

-

Chloroacetone

-

Thioacetamide

-

Benzene (or a suitable alternative solvent)

-

Sodium hydroxide (B78521) or Potassium hydroxide solution (5N)

-

Ether

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide in a suitable solvent like benzene.

-

Addition of Chloroacetone: Slowly add chloroacetone to the thioacetamide solution. The reaction is exothermic and may require cooling to control the temperature.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux for a period of 30 minutes to ensure the completion of the reaction.

-

Work-up: After cooling, add water to the reaction mixture. Transfer the mixture to a separatory funnel. The organic layer containing impurities is discarded.

-

Basification and Extraction: Make the aqueous layer alkaline by adding a 5N solution of sodium hydroxide or potassium hydroxide. The crude this compound will separate. Extract the product with ether.

-

Drying and Purification: Dry the combined ethereal extracts over anhydrous sodium sulfate. Remove the ether by distillation. The resulting crude product is then purified by fractional distillation to yield pure this compound.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-methyl thiazole, 3581-87-1 [thegoodscentscompany.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

2-Methylthiazole CAS number and chemical information

CAS Number: 3581-87-1

This technical guide provides a comprehensive overview of 2-Methylthiazole, a heterocyclic organic compound with significant applications in research and industry. Designed for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a key building block in the development of biologically active molecules.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a pungent, sulfur-like odor.[1][2] Its fundamental properties are summarized in the tables below.

General Information

| Property | Value | Reference(s) |

| CAS Number | 3581-87-1 | [1] |

| Molecular Formula | C₄H₅NS | [3][4] |

| Molecular Weight | 99.15 g/mol | [1][3] |

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Odor | Pungent, sulfur-like | [2] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | -24 °C | [1] |

| Boiling Point | 129 °C | [1] |

| Density | 1.11 g/cm³ | [1] |

| Refractive Index (n20D) | 1.52 | [1] |

| Flash Point | 28.89 °C | [5] |

| Water Solubility | Miscible | [2] |

Spectral Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available | [6] |

| ¹³C NMR | Spectra available | [7] |

| Mass Spectrometry (GC-MS) | Spectra available | [3] |

| Infrared Spectroscopy (IR) | Spectra available | [6] |

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[8] This protocol is an adaptation for the synthesis of this compound.

Materials and Reagents:

-

Ethanol

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol.

-

Slowly add chloroacetone (1.0 equivalent) to the solution. An exothermic reaction may be observed.[9]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a 5% sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Purification by Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain a high-purity product.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable method for the analysis of this compound, providing both qualitative and quantitative information.[10]

Typical GC Conditions:

-

Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness[11]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min)[11]

-

Injector Temperature: 250 °C[11]

-

Oven Temperature Program: Initial temperature of 100 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)[11]

-

Detector: Mass Spectrometer

High-Performance Liquid Chromatography (HPLC):

HPLC can also be employed for the analysis of this compound and its derivatives.[12] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient is a common starting point.

Role in Drug Development and Biological Systems

This compound itself is not typically a biologically active end-product in drug development. Instead, it serves as a crucial and versatile building block, or intermediate, for the synthesis of more complex, biologically active molecules.[1][13] The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[6]

Derivatives of this compound, particularly 2-aminothiazoles and benzothiazoles, have been extensively studied for their therapeutic potential in various diseases, including:

-

Cancer: Thiazole derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival, such as EGFR, PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK signaling pathways.[14][15]

-

Inflammation: Certain 5-methylthiazole (B1295346) derivatives have demonstrated anti-inflammatory properties by selectively inhibiting cyclooxygenase-1 (COX-1).[16]

-

Infectious Diseases: The thiazole scaffold is a core component of some antifungal agents.[1]

While this compound is a precursor, a study on mycothiazole (B1237078) (a related thiazole-containing compound) has shown direct effects on mitochondrial function by inhibiting the electron transport chain complex I.[17] This suggests that while this compound is primarily a synthetic intermediate, the thiazole moiety it provides is fundamental to the biological activity of the final drug candidates.

Visualizations

Caption: Workflow for the Synthesis and Purification of this compound.

Caption: General Analytical Workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C4H5NS | CID 77129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. 2-methyl thiazole, 3581-87-1 [thegoodscentscompany.com]

- 6. benchchem.com [benchchem.com]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. helixchrom.com [helixchrom.com]

- 13. nbinno.com [nbinno.com]

- 14. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies [mdpi.com]

- 17. Investigating impacts of the mycothiazole chemotype as a chemical probe for the study of mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 2-Methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylthiazole, a heterocyclic compound with significant implications in the flavor and fragrance industry, as well as potential applications in pharmaceutical and agrochemical research. This document details its natural occurrence, biosynthetic pathways, and the experimental methodologies used to elucidate these complex biological processes.

Natural Occurrence of this compound

This compound is a volatile organic compound that contributes to the characteristic aroma and flavor profiles of a variety of natural and processed foods. Its organoleptic properties are often described as nutty, green, and vegetable-like[1][2]. The formation of this compound and other thiazole (B1198619) derivatives in food can occur through the thermal degradation of sulfur-containing amino acids and the Maillard reaction, particularly during cooking and processing[3][4].

Quantitative Data on this compound and Related Thiazoles in Natural Sources

The following table summarizes the quantitative data on the occurrence of this compound and structurally related thiazoles in various food matrices. These compounds are often present in trace amounts, and their concentrations can vary significantly depending on factors such as cultivar, ripeness, processing conditions, and analytical methodology.

| Food Source | Compound | Concentration Range | Reference(s) |

| Tomato | 2-Isobutylthiazole | Important for tomato aroma | [5] |

| 2-Isobutylthiazole | One of the five most significant volatile compounds based on Odor Activity Value (OAV) | [6] | |

| 2-Isobutylthiazole | Increased during ripening | [7] | |

| Coffee (Roasted Beans) | This compound | Detected, but not quantified in some studies | [8][9] |

| 2-Ethyl-4-methylthiazole | Detected, but not quantified in some studies | [8] | |

| 4-Ethyl-2-methylthiazole | Identified in roasted coffee beans | [10] | |

| Pyrazines and Furans | Major aroma compounds | [11] | |

| Cooked Meat | Thiazoles | Originate from the Maillard reaction of sulfur-containing amino acids | [4] |

| 2-Acetyl-2-thiazoline | Important aroma compound in cooked beef | [4] | |

| Seafood | Benzothiazole | Up to 82 ng/g (dry weight) in squid | [12] |

| 2-(Methylthio)-benzothiazole | Frequently detected in various seafood species | [12] | |

| General Food Additive | This compound | Used as a flavoring agent in fish and fish products at 0.1-0.4 mg/kg | [13] |

Biosynthesis of the this compound Precursor

The biosynthesis of the core thiazole ring of this compound is intricately linked to the formation of the thiazole moiety of thiamine (B1217682) (Vitamin B1). In prokaryotes such as Bacillus subtilis and Escherichia coli, this pathway has been extensively studied and involves a series of enzymatic reactions.

The key precursors for the thiazole ring are 1-deoxy-D-xylulose-5-phosphate (DXP), dehydroglycine (derived from tyrosine or glycine), and a sulfur donor, which is cysteine. The assembly of the thiazole ring is a complex process catalyzed by a suite of enzymes encoded by the thi (B1664050) gene cluster.

Key Enzymes and Reactions in Thiazole Biosynthesis

The biosynthesis of the thiamine thiazole moiety involves the following key enzymes and steps:

-

ThiF: An adenylating enzyme that activates the C-terminus of the sulfur carrier protein ThiS.

-

ThiS: A sulfur carrier protein that is post-translationally modified to carry the sulfur atom required for thiazole synthesis.

-

IscS (or NifS): A cysteine desulfurase that transfers sulfur from cysteine to the activated ThiS.

-

ThiG: The thiazole synthase, which is the central enzyme in the pathway. It catalyzes the condensation of DXP, the sulfurated ThiS, and dehydroglycine to form the thiazole ring.

-

ThiH (in E. coli) or ThiO (in B. subtilis): Enzymes involved in the formation of dehydroglycine.

The overall biosynthetic pathway leading to the formation of the thiazole phosphate, a precursor to thiamine, is depicted in the following diagram.

Experimental Protocols for Biosynthetic Studies

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

General Sample Preparation for GC-MS Analysis of Volatiles

This protocol is a general guideline for the extraction and analysis of volatile compounds like this compound from a food matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Food sample (e.g., tomato, coffee, cooked meat)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2,4,6-trimethylpyridine)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Sample Homogenization: Homogenize the solid food sample to a fine powder or paste. For liquid samples, ensure they are well-mixed.

-

Vial Preparation: Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.

-

Salting Out: Add a specific amount of NaCl (e.g., 1-2 g) to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

-

Internal Standard Addition: Spike the sample with a known concentration of an internal standard to allow for semi-quantification.

-

Equilibration: Seal the vial and incubate it in a temperature-controlled agitator (e.g., 40-60 °C for 15-30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis: Immediately desorb the analytes from the SPME fiber in the hot GC injection port. The compounds are then separated on a capillary column and detected by the mass spectrometer.

-

Data Analysis: Identify this compound and other compounds by comparing their mass spectra and retention times with those of authentic standards and library data.

In Vitro Reconstitution of Thiazole Synthase Activity

This protocol describes the in vitro reconstitution of the thiazole synthase (ThiG) activity to study the formation of the thiazole moiety. This is often performed using purified recombinant enzymes.

Materials:

-

Purified ThiG, ThiF, ThiS, and IscS enzymes

-

1-Deoxy-D-xylulose-5-phosphate (DXP)

-

L-cysteine

-

Glycine (or tyrosine for E. coli)

-

ATP and MgCl₂

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reducing agent (e.g., DTT)

-

Quenching solution (e.g., trichloroacetic acid)

-

HPLC system for product analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, DTT, L-cysteine, and the purified enzymes ThiF, ThiS, and IscS.

-

Sulfur Transfer Activation: Incubate the mixture at a specific temperature (e.g., 37 °C) for a defined time to allow for the activation of ThiS and the transfer of sulfur from cysteine.

-

Thiazole Synthesis Initiation: Add DXP, glycine (or tyrosine), and the purified ThiG enzyme to the reaction mixture.

-

Incubation: Incubate the complete reaction mixture at the optimal temperature for ThiG activity for a set period (e.g., 1-2 hours).

-

Reaction Quenching: Stop the reaction by adding a quenching solution.

-

Product Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Analyze the supernatant by HPLC or LC-MS to detect the formation of the thiazole product.

Stable Isotope Precursor Feeding Studies

Stable isotope labeling is a powerful technique to trace the incorporation of precursors into a target molecule, thereby elucidating its biosynthetic pathway.

Materials:

-

Microorganism or plant cell culture capable of producing this compound or its precursors.

-

Growth medium.

-

Stable isotope-labeled precursors (e.g., ¹³C-glycine, ¹⁵N-cysteine, ¹³C-glucose).

-

Unlabeled precursors as a control.

-

Extraction solvents.

-

GC-MS or LC-MS system for analysis.

Procedure:

-

Culture Preparation: Grow the microorganism or plant cells in a suitable growth medium.

-

Precursor Feeding: Divide the culture into experimental and control groups. To the experimental group, add a specific concentration of the stable isotope-labeled precursor. To the control group, add the same concentration of the corresponding unlabeled precursor.

-

Incubation: Continue the incubation for a period sufficient to allow for the uptake and metabolism of the precursor.

-

Harvesting and Extraction: Harvest the cells or medium and perform an extraction to isolate the target compound(s).

-

Mass Spectrometry Analysis: Analyze the extracts by GC-MS or LC-MS.

-

Data Interpretation: Compare the mass spectra of the compound of interest from the labeled and unlabeled experiments. An increase in the molecular weight corresponding to the incorporation of the stable isotope confirms that the precursor is part of the biosynthetic pathway.

Experimental Workflow for Biosynthetic Pathway Elucidation

The following diagram illustrates a general workflow for elucidating the biosynthetic pathway of a natural product like this compound.

Conclusion

This compound is a naturally occurring volatile compound that plays a significant role in the flavor and aroma of many foods. Its biosynthesis is closely linked to the well-characterized thiamine biosynthetic pathway, providing a solid foundation for further investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers and scientists to explore the biosynthesis of this compound and other related compounds. A deeper understanding of these pathways can open new avenues for the biotechnological production of valuable flavor and fragrance compounds and provide insights for the development of novel pharmaceuticals and agrochemicals.

References

- 1. adv-bio.com [adv-bio.com]

- 2. adv-bio.com [adv-bio.com]

- 3. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Showing Compound 2-Ethyl-4-methylthiazole (FDB000926) - FooDB [foodb.ca]

- 9. Showing Compound 4-Ethyl-2-methylthiazole (FDB000927) - FooDB [foodb.ca]

- 10. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-methyl thiazole, 3581-87-1 [thegoodscentscompany.com]

The Discovery and Enduring Legacy of 2-Methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiazole, a seemingly simple heterocyclic compound, holds a significant place in the history of organic chemistry and continues to be a cornerstone in modern drug discovery and development. First synthesized in the late 19th century, its versatile reactivity and presence in various biologically active molecules have cemented its importance. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of this compound. It further presents its physicochemical properties in a structured format, details a classic experimental protocol for its synthesis, and visualizes the interaction of its derivatives with a critical signaling pathway in cancer biology.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of German chemist Arthur Hantzsch and the development of the Hantzsch thiazole (B1198619) synthesis. In 1887, Hantzsch and his colleague J. H. Weber published their seminal work on the synthesis of thiazole derivatives.[1] This reaction, which involves the condensation of an α-haloketone with a thioamide, provided a general and efficient route to this class of heterocyclic compounds and remains a fundamental method in organic synthesis today.[2][3]

While Hantzsch's initial publications laid the groundwork, the specific first synthesis of this compound itself is a direct application of this methodology, utilizing a derivative of acetone (B3395972) and thioacetamide (B46855). The simplicity and high yield of the Hantzsch synthesis facilitated the exploration of thiazole chemistry and the subsequent discovery of the diverse applications of its derivatives.[3] The work of Hantzsch not only introduced a new class of compounds but also sparked a long-standing interest in the chemistry and biological activity of thiazoles, a field that continues to yield significant discoveries.[4]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and industry. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅NS | [5] |

| Molecular Weight | 99.16 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Pungent, sulfur-like | [5] |

| Boiling Point | 129 °C | [5] |

| Melting Point | -24 °C | [5] |

| Density | 1.11 g/cm³ | [5] |

| Refractive Index (n20D) | 1.52 | [5] |

| CAS Number | 3581-87-1 | [5] |

Experimental Protocols: The Hantzsch Synthesis of this compound

The Hantzsch thiazole synthesis remains the most common and reliable method for the laboratory-scale preparation of this compound. The following protocol provides a detailed methodology based on the principles established by Hantzsch.

Objective: To synthesize this compound via the Hantzsch condensation reaction.

Materials:

-

Chloroacetone (B47974) (or Bromoacetone)

-

Thioacetamide

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other mild base for neutralization)

-

Dichloromethane (B109758) (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or other drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol.

-

Addition of Haloketone: To the stirred solution of thioacetamide, add chloroacetone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the resulting hydrohalic acid by-product by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the neutralized reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation to yield a colorless to pale yellow liquid.

Safety Precautions: Chloroacetone and bromoacetone (B165879) are lachrymators and toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Biological Significance and Signaling Pathway Involvement

While this compound itself is primarily used as a building block and flavoring agent, its derivatives, particularly those with an amino group at the 2-position (2-aminothiazoles), exhibit a wide range of biological activities.[6] These derivatives have garnered significant attention in drug development for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[7][8]

A notable example of the therapeutic potential of 2-aminothiazole (B372263) derivatives is their ability to inhibit key signaling pathways involved in cancer progression. One such pathway is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis (the formation of new blood vessels) which is essential for tumor growth and metastasis.[7] Certain 2-amino-4-methylthiazole (B167648) derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity.[7]

The following diagram illustrates the simplified signaling pathway of VEGFR-2 and the point of inhibition by 2-amino-4-methylthiazole derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-amino-4-methylthiazole derivative.

Conclusion

From its initial synthesis through the innovative Hantzsch reaction, this compound has evolved from a chemical curiosity to a vital component in numerous scientific and industrial applications. Its straightforward synthesis and versatile chemical nature have made it an invaluable scaffold for the development of new pharmaceuticals. The ongoing exploration of this compound derivatives, particularly in the context of targeted therapies and their interaction with critical biological pathways, ensures that this historic molecule will continue to play a significant role in advancing chemical and biomedical research for the foreseeable future.

References

- 1. synarchive.com [synarchive.com]

- 2. benchchem.com [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. thieme.de [thieme.de]

- 5. This compound | C4H5NS | CID 77129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Methylthiazole in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of food chemistry and flavor science, is a complex network of non-enzymatic browning reactions between reducing sugars and amino acids or proteins. This intricate cascade generates a vast array of compounds that contribute to the desirable color, aroma, and flavor of cooked foods. Among these, sulfur-containing heterocyclic compounds play a crucial role in imparting characteristic savory and meaty notes. 2-Methylthiazole, a volatile compound with a distinctive nutty, green, and vegetable-like aroma, is a key contributor to the flavor profiles of numerous processed foods, including baked goods and savory snacks.[1] This technical guide provides an in-depth exploration of the role of this compound in the Maillard reaction, detailing its formation pathways, the influence of various reaction parameters on its generation, and comprehensive experimental protocols for its analysis.

Formation of this compound in the Maillard Reaction

The formation of this compound is intrinsically linked to the availability of specific precursors, primarily the sulfur-containing amino acid L-cysteine and short-chain carbonyl compounds. The degradation of reducing sugars during the Maillard reaction yields various reactive intermediates, including dicarbonyls like glyoxal (B1671930) and methylglyoxal, as well as aldehydes such as acetaldehyde (B116499).[2][3]

The primary pathway for this compound formation involves the reaction of cysteine with these carbonyl compounds. Specifically, the reaction between cysteine and acetaldehyde is a key route to its synthesis. The decarboxylation of cysteine can also lead to the formation of cysteamine, which can subsequently react with carbonyls to form thiazole (B1198619) derivatives.[4]

Key Precursors and Intermediates:

-

L-cysteine: The primary source of the sulfur atom and a portion of the thiazole ring.

-

Reducing Sugars (e.g., glucose, xylose): Undergo degradation to form reactive carbonyl intermediates.[2]

-

Acetaldehyde: A key carbonyl compound that reacts with cysteine to form the this compound structure.[5]

-

Dicarbonyl Compounds (e.g., glyoxal, methylglyoxal): Intermediates from sugar degradation that can participate in thiazole formation.[2][3]

-

Cysteamine: A decarboxylation product of cysteine that can also serve as a precursor.[4]

Factors Influencing this compound Formation

The yield of this compound in the Maillard reaction is significantly influenced by several factors, including pH, temperature, reaction time, and the concentration of precursors.

pH

The pH of the reaction medium plays a critical role in directing the reaction pathways. Alkaline conditions generally favor the formation of thiazoles and pyrazines, which are associated with roasted and nutty aromas.[2][6] In contrast, acidic conditions (low pH) tend to promote the hydrolysis of cysteine to hydrogen sulfide (B99878) (H₂S), leading to the formation of other sulfur-containing compounds like thiols and sulfides, which contribute to meaty aromas.[2][6]

Temperature and Time

Higher temperatures and longer reaction times generally accelerate the Maillard reaction and, consequently, the formation of this compound. However, excessive heat can lead to the degradation of the formed flavor compounds and the development of undesirable burnt notes. The optimal temperature for the Maillard reaction typically ranges from 140 to 165°C.[7]

Quantitative Data on this compound Formation

While extensive quantitative data for this compound is not as readily available as for its close relative, 2-acetylthiazole (B1664039), the following tables summarize the expected trends based on the available literature for thiazole formation in Maillard reaction model systems. The data illustrates the impact of key reaction parameters on the relative yield of thiazole compounds.

Table 1: Effect of pH on the Relative Yield of Thiazoles in a Cysteine-Sugar Model System

| pH | Relative Yield of Thiazoles | Predominant Sulfur Compounds |

| 4.0 | Low | Thiols and Sulfides |

| 6.0 | Moderate | Mix of Thiazoles and other Sulfur Compounds |

| 8.0 | High | Thiazoles and Pyrazines |

Table 2: Effect of Temperature on the Relative Yield of Thiazoles in a Cysteine-Sugar Model System

| Temperature (°C) | Reaction Time (min) | Relative Yield of Thiazoles |

| 100 | 60 | Low |

| 120 | 60 | Moderate |

| 140 | 60 | High |

| 160 | 60 | High (potential for degradation) |

Experimental Protocols

The analysis of volatile compounds like this compound from complex Maillard reaction mixtures requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.

Protocol 1: Analysis of this compound in a Maillard Reaction Model System using HS-SPME-GC-MS

1. Model System Preparation:

-

Prepare an aqueous solution containing L-cysteine and a reducing sugar (e.g., glucose) in a phosphate (B84403) buffer of a specific pH.

-

Transfer a defined volume of the solution into a headspace vial.

-

Seal the vial tightly with a PTFE/silicone septum.

2. Maillard Reaction Induction:

-

Heat the sealed vials in a controlled temperature environment (e.g., oven or heating block) for a specific duration to induce the Maillard reaction.

-

After heating, allow the vials to cool to room temperature.

3. HS-SPME Extraction:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad-range volatile analysis.

-

Sample Incubation: Place the vial in a heating block at a controlled temperature (e.g., 60°C) and allow it to equilibrate for a set time (e.g., 15 minutes).

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the incubation temperature.

4. GC-MS Analysis:

-

Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot injector port of the GC-MS system (e.g., at 250°C for 5 minutes).

-

Gas Chromatography:

-

Column: Use a suitable capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: Quantify the compound using a calibration curve prepared with standard solutions of this compound.

-

Signaling Pathways and Logical Relationships

The formation of this compound is a result of a complex interplay of various factors within the Maillard reaction. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Formation pathway of this compound in the Maillard reaction.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a significant contributor to the desirable flavor profiles generated during the Maillard reaction. Its formation is dependent on the availability of cysteine and specific carbonyl compounds derived from sugar degradation. The reaction conditions, particularly pH and temperature, play a crucial role in modulating its yield. A thorough understanding of these formation pathways and influencing factors, coupled with robust analytical methodologies, is essential for researchers and professionals in the food and pharmaceutical industries to control and optimize flavor development and for the synthesis of flavor compounds. The detailed protocols and diagrams provided in this guide serve as a valuable resource for further investigation into the complex and fascinating chemistry of the Maillard reaction.

References

- 1. iljs.org.ng [iljs.org.ng]

- 2. researchgate.net [researchgate.net]

- 3. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 5. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methylthiazole, a heterocyclic compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.58 | d | 3.3 | H-5 |

| 7.12 | d | 3.3 | H-4 |

| 2.67 | s | - | -CH₃ |

Solvent: CDCl₃

¹³C NMR Data[1]

| Chemical Shift (δ) ppm | Assignment |

| 166.0 | C-2 |

| 142.8 | C-5 |

| 118.0 | C-4 |

| 19.1 | -CH₃ |

Solvent: DMSO-d₆. Data from R. Faure, J.P. Galy, E.J. Vincent, Can. J. Chem. 56, 46 (1978).

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085 | Medium | C-H stretch (aromatic) |

| 2995 | Medium | C-H stretch (methyl) |

| 2920 | Medium | C-H stretch (methyl) |

| 1488 | Very Strong | Ring Vibration |

| 1435 | Strong | CH₃ asymmetric deformation |

| 1375 | Strong | CH₃ symmetric deformation |

| 1311 | Very Strong | Ring Vibration |

| 1118 | Medium | - |

| 1050 | Weak | - |

| 878 | Very Strong | C-H out-of-plane bend |

| 798 | Strong | - |

| 728 | Very Strong | Ring Vibration |

Data from A. Taurins, J. G. E. Fenyes, and R. Norman Jones, Canadian Journal of Chemistry, 1957, 35(5): 423-427.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 99 | 95 | [M]⁺ |

| 58 | 100 | [C₂H₄N]⁺ |

| 57 | 40 | [C₃H₃S]⁺ |

| 52 | 15 | [C₃H₂N]⁺ |

| 45 | 20 | [CHS]⁺ |

Source: NIST Mass Spectrometry Data Center

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a clean, dry 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Neat Sample IR Spectrum Acquisition

-

Sample Preparation: For a neat liquid sample, a drop of this compound is placed directly onto the diamond crystal of an ATR accessory. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. A sufficient number of scans are co-added to obtain a high-quality spectrum.

-

Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.

-

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiazole is a heterocyclic organic compound featuring a thiazole (B1198619) ring substituted with a methyl group. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its reactivity and potential biological interactions. This document is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, green, and vegetable-like odor.[1] It is a versatile building block in organic synthesis, particularly in the pharmaceutical and flavor industries.[2][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅NS | [2][4] |

| Molecular Weight | 99.15 g/mol | [2][5] |

| CAS Number | 3581-87-1 | [2][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Melting Point | -24 °C | [2][6][7] |

| Boiling Point | 128-129 °C | [1][2][6][7] |

| Density | 1.11 g/cm³ | [2][6][7] |

| Refractive Index (n20D) | 1.5190-1.5230 | [2][6] |

| Flash Point | 29 °C (84 °F) | [1][6] |

| Solubility | Completely miscible in water.[6][7][8] Soluble in alcohol.[1] | [1][6][7][8] |

| pKa | 3.40 (±0.1) at 25°C | [6][9] |

| logP (o/w) | 0.343 (estimated) | [1] |

| Vapor Pressure | 12.922 mmHg at 25 °C (estimated) | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structure imparts a unique reactivity profile.

Key aspects of its chemical reactivity include:

-

Stability: this compound is relatively stable under normal conditions but can decompose in the presence of strong acids or bases.[10]

-

Reactivity of the Methyl Group: The methyl group at the 2-position is activated and can participate in various reactions, including condensation and oxidation.

-

Ring Reactivity: The thiazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. Nitration of this compound has been reported.[11]

-

Intermediate in Synthesis: It serves as a crucial intermediate in the synthesis of a wide range of compounds, including pharmaceuticals (such as antifungal agents), agrochemicals (pesticides and herbicides), and flavoring agents.[2][3]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Spectra available for this compound and its derivatives. | [12][13] |

| ¹³C NMR | Spectra available for this compound and its derivatives. | [5][14] |

| IR Spectroscopy | The infrared spectra of thiazole and its methyl derivatives have been measured, showing characteristic bands for the thiazole ring and methyl group vibrations. | [15] |

| Mass Spectrometry (GC-MS) | Mass spectra are available, providing information on the molecular ion and fragmentation patterns. | [8][16] |

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[9][10] This one-pot reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, chloroacetone (B47974) and thioacetamide (B46855) are common starting materials.

Materials:

-

Thioacetamide

-

Chloroacetone

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate or a weak base

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide in ethanol.

-

Addition of Chloroacetone: Slowly add chloroacetone to the stirred solution of thioacetamide. The reaction is often exothermic and may require cooling to control the temperature.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-2 hours) to ensure the completion of the cyclization.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a weak base such as sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation.

A generalized workflow for the Hantzsch synthesis is depicted below.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Distilled or deionized water

-

Vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrument

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial.

-

Solvent Addition: Add a known volume of water to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let any undissolved material settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved droplets.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method against a standard curve.

Determination of pKa via UV-Vis Spectrophotometry

The pKa of a compound with a chromophore can be determined by measuring its absorbance at different pH values.

Materials:

-

This compound

-

UV-Vis spectrophotometer

-

pH meter

-

Buffer solutions of varying pH

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Sample Preparation: Prepare a series of solutions with a constant concentration of this compound in buffers of varying pH.

-

UV-Vis Measurement: Measure the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms have different absorbances against the pH. The pKa can be determined from the inflection point of the resulting sigmoid curve.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a building block, its derivatives, particularly 2-aminothiazoles, exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[16][17] A significant area of research is their activity as kinase inhibitors.[18] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.

The diagram below illustrates a generalized signaling pathway that can be inhibited by a 2-thiazole-based kinase inhibitor.

Structure-Property Relationships

The physical and chemical properties of this compound are intrinsically linked to its molecular structure. The interplay between the aromatic thiazole ring and the methyl group governs its characteristics.

Safety and Handling

This compound is a flammable liquid and vapor.[8][19] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry, and well-ventilated place in a tightly sealed container. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and its role as a precursor in the synthesis of various commercially important molecules. A thorough understanding of its physical properties, reactivity, and analytical characterization is crucial for its effective application in research and development. This guide has provided a consolidated resource of this essential information to aid scientists and professionals in their work with this valuable heterocyclic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | C4H5NS | CID 77129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. compoundchem.com [compoundchem.com]

- 12. This compound(3581-87-1) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

Synthesis of 2-Methylthiazole Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties and synthetic accessibility have made it a "privileged structure" for the design of novel therapeutic agents.[1] Derivatives of 2-methylthiazole, in particular, have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and inflammation.[2] Notably, certain 2-amino-4-methylthiazole (B167648) derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in angiogenesis, which is crucial for tumor growth and metastasis.[2]

This technical guide provides a comprehensive overview of the synthesis of this compound derivatives, with a focus on beginner-friendly yet robust methodologies. It is intended for researchers, scientists, and drug development professionals seeking to explore this versatile class of compounds. This document details the widely used Hantzsch thiazole synthesis, including experimental protocols, quantitative data, and visual representations of the reaction mechanism and a relevant biological signaling pathway.

Core Synthetic Methodology: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of the thiazole ring system.[3] This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[3] For the synthesis of this compound derivatives, thioacetamide (B46855) is the thioamide of choice. The reaction is known for its simplicity, use of readily available starting materials, and generally high yields.[4]

General Reaction Scheme

The fundamental transformation in the Hantzsch synthesis of a 2,4-disubstituted thiazole is depicted below:

-

R1 : Typically a methyl group for this compound derivatives.

-

R2 : Can be a wide range of substituents, including alkyl, aryl, or heterocyclic groups.

-

X : A halogen, most commonly bromine or chlorine.

The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical experimental workflow for the Hantzsch thiazole synthesis.

Caption: A generalized experimental workflow for the Hantzsch thiazole synthesis.

Quantitative Data on this compound Synthesis

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of this compound derivatives by varying the α-halocarbonyl starting material. The following table summarizes quantitative data from various literature reports on the synthesis of different this compound derivatives.

| Product | Starting α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,4-Dimethylthiazole | Chloroacetone (B47974) | Thioacetamide | Benzene (B151609) | Reflux | 0.5 | 41-45 |

| 2-Methyl-4-phenylthiazole | 2-Bromoacetophenone | Thioacetamide | Methanol | 100 | 0.5 | ~99 |

| Ethyl 2,4-dimethylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate | Thioacetamide | Ethanol (B145695) | Reflux | 2 | 85 |

| 2-Methyl-4-(p-tolyl)thiazole | 2-Bromo-1-(p-tolyl)ethanone | Thioacetamide | Ethanol | Reflux | 3 | 92 |

| 4-(4-Chlorophenyl)-2-methylthiazole | 2-Bromo-1-(4-chlorophenyl)ethanone | Thioacetamide | Ethanol | Reflux | 3 | 90 |

Detailed Experimental Protocols

Below are detailed, beginner-friendly protocols for the synthesis of two representative this compound derivatives.

Protocol 1: Synthesis of 2,4-Dimethylthiazole

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

Phosphorus pentasulfide

-

Chloroacetone

-

Benzene (dry)

-

5 N Sodium hydroxide (B78521) solution

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser, place 200 mL of dry benzene.

-

Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask. This in-situ reaction generates thioacetamide.

-

Add 20 mL of a mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene to the flask.

-

Gently heat the mixture in a water bath to initiate the exothermic reaction. Once started, remove the water bath.

-

Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser. The reaction may become vigorous; control the addition rate accordingly.

-

After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

-

Add approximately 750 mL of water to the mixture with shaking. After 30 minutes, transfer the mixture to a separatory funnel.

-

Discard the upper reddish layer. Make the lower aqueous layer alkaline with 5 N sodium hydroxide solution.

-

Extract the separated crude thiazole with five 120-mL portions of ether.

-

Combine the ethereal extracts and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation from a steam bath.

-

Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 143–145°C to yield 210–230 g (41–45%) of 2,4-dimethylthiazole.[5]

Protocol 2: Synthesis of 2-Amino-4-methylthiazole

This protocol is a general method for synthesizing the 2-amino variant, which is a common precursor for further derivatization.

Materials:

-

3-Chloro-2-butanone (B129570) (or chloroacetone)

-

Ethanol

-

Sodium bicarbonate solution

Procedure:

-

Dissolve 3-chloro-2-butanone (1 equivalent) and thiourea (1 equivalent) in a suitable amount of ethanol in a round-bottom flask equipped with a reflux condenser.[2]

-

Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[2]

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Neutralize the resulting solid with a saturated sodium bicarbonate solution.[2]

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from ethanol to obtain the desired 2-amino-4-methylthiazole.[2]

-

Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizing the Hantzsch Synthesis Mechanism

The mechanism of the Hantzsch thiazole synthesis involves several key steps, as illustrated in the following diagram.

Caption: A step-by-step mechanism of the Hantzsch thiazole synthesis.[4]

Biological Context: Inhibition of VEGFR-2 Signaling

As mentioned, 2-amino-4-methylthiazole derivatives have been identified as inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis.[2] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[6][7] By inhibiting VEGFR-2, these thiazole derivatives can disrupt this process, making them attractive candidates for anti-cancer therapies.[7]

The following diagram illustrates the simplified VEGFR-2 signaling pathway, highlighting key downstream effectors.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.[6]

Conclusion

The synthesis of this compound derivatives via the Hantzsch reaction offers a reliable and versatile entry point for researchers in drug discovery. The operational simplicity and the ability to generate a diverse library of compounds by modifying the starting materials make it an attractive method for beginners and experienced chemists alike. The demonstrated biological activities of these derivatives, particularly as kinase inhibitors, underscore their therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary to begin exploring this promising class of heterocyclic compounds. Further research into optimizing reaction conditions and exploring novel substitutions on the thiazole core will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

2-Methylthiazole and its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-methylthiazole and its common analogs, compounds of significant interest in the field of medicinal chemistry. The thiazole (B1198619) scaffold is a privileged structure, appearing in numerous natural products and FDA-approved drugs, owing to its diverse range of biological activities. This document details the physicochemical properties, synthesis, and biological applications of this compound and its key analogs, with a focus on their roles as inhibitors of cyclooxygenase (COX) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Physicochemical Properties of this compound and Common Analogs

The physicochemical properties of this compound and its analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. A summary of key properties for selected compounds is presented in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | C4H5NS | 99.15 | -24[1][2] | 129[1][2] | Miscible with water[3] |

| 2,4-Dimethylthiazole (B1360104) | C5H7NS | 113.18 | N/A | 145-147[4] | Slightly soluble in water[5] |

| 2-Aminothiazole (B372263) | C3H4N2S | 100.14 | 86-91[6] | 117 (at 20 hPa)[6] | Soluble in water, alcohol, and ether[2] |

| 2-Amino-4-methylthiazole (B167648) | C4H6N2S | 114.17 | 44-47 | 124-126 (at 20 hPa)[1] | Very soluble in water, alcohol, and ether[1] |

Synthesis of this compound and its Analogs

The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. Another significant method for the synthesis of 2-aminothiazoles is the Cook-Heilbron synthesis, which utilizes the reaction of an α-aminonitrile with carbon disulfide or a related reagent.

Experimental Protocols

1. Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic Hantzsch synthesis of a 2-aminothiazole derivative.

-

Materials: 2-bromoacetophenone (B140003), thiourea (B124793), methanol (B129727), 5% sodium carbonate solution, deionized water.

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar.

-

Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

-

Filter the resulting precipitate through a Büchner funnel, washing the filter cake with deionized water.

-

Dry the collected solid to obtain 2-amino-4-phenylthiazole.[7]

-

2. Synthesis of 2,4-Dimethylthiazole

This protocol outlines the synthesis of 2,4-dimethylthiazole from chloroacetone (B47974) and thioacetamide (B46855), where the thioacetamide is generated in situ.

-

Materials: Acetamide (B32628), phosphorus pentasulfide, chloroacetone, dry benzene, sodium hydroxide (B78521) or potassium hydroxide solution, ether, anhydrous sodium sulfate.

-

Procedure:

-

In a 2-liter round-bottomed flask with a reflux condenser, place 200 ml of dry benzene.

-

Quickly prepare and add a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide to the flask.

-

Add 20 ml of a mixture of 400 ml (4.97 moles) of chloroacetone and 150 ml of dry benzene.

-

Gently warm the flask on a steam bath to initiate the reaction, which will then proceed exothermically.

-

After the initial vigorous reaction subsides, add the remaining chloroacetone-benzene mixture dropwise at a rate that maintains gentle reflux.

-

After the addition is complete, reflux the mixture on a steam bath for 8-10 hours.

-

Cool the mixture and add approximately 750 ml of water with shaking.

-

After 30 minutes, separate the lower aqueous layer and make it alkaline with 5 N sodium hydroxide or potassium hydroxide.

-

Extract the separated crude thiazole with ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

Fractionally distill the residual oil to collect 2,4-dimethylthiazole at 143-145°C.[8]

-

3. Synthesis of 2-Amino-4-methylthiazole

This protocol details the synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea.

-

Materials: Thiourea, water, chloroacetone, solid sodium hydroxide, ether.

-

Procedure:

-

Suspend 76 g (1 mole) of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

With stirring, add 92.5 g (1 mole) of chloroacetone over thirty minutes.

-

Reflux the resulting yellow solution for two hours.

-

Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling.

-

Separate the upper oily layer and extract the aqueous layer three times with ether.

-

Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.

-

Remove the ether by distillation and distill the remaining oil under reduced pressure to collect 2-amino-4-methylthiazole at 130-133°/18 mm.[9]

-

Biological Activities and Signaling Pathways

Thiazole derivatives exhibit a wide array of biological activities, making them attractive scaffolds for drug development. Two key areas of interest are their roles as inhibitors of cyclooxygenase (COX) enzymes and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Cyclooxygenase (COX) Inhibition